2,4,6-Triphenyl-1,2,3,4-tetrahydro-(1,2,4,5)tetrazine
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Overview
Description
1,2,4,5-Tetrazine,1,2,5,6-Tetrahydro-1,3,5-Triphenyl- is a heterocyclic compound that features a six-membered ring containing four nitrogen atoms. This compound is part of the tetrazine family, which is known for its unique chemical properties and applications in various fields such as materials science, pharmaceuticals, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine,1,2,5,6-Tetrahydro-1,3,5-Triphenyl- typically involves a multi-step process. One common method includes the initial formation of a hydrazine intermediate, followed by condensation and oxidation steps to yield the desired tetrazine derivative . The reaction conditions often involve the use of hydrazine, a key intermediate, and various oxidizing agents to facilitate the formation of the tetrazine ring .
Industrial Production Methods
Industrial production of tetrazine derivatives often employs microwave-assisted, solid-phase, and metal-based reactions . These methods are designed to optimize yield and purity while minimizing reaction times and energy consumption. The use of [4+2] cycloaddition reactions is also common in the industrial synthesis of tetrazine compounds .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine,1,2,5,6-Tetrahydro-1,3,5-Triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace hydrogen atoms on the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted tetrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,4,5-Tetrazine,1,2,5,6-Tetrahydro-1,3,5-Triphenyl- has a wide range of applications in scientific research:
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of photo- and electroactive materials, luminescent elements, and sensors.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine,1,2,5,6-Tetrahydro-1,3,5-Triphenyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron-demand Diels-Alder reaction . This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry and materials science . The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrazine: Another isomer of tetrazine with different nitrogen atom positions.
1,2,3,5-Tetrazine: Known for its stability and use in energetic materials.
1,2,4-Triazine: Contains three nitrogen atoms and is used in various chemical applications.
Uniqueness
1,2,4,5-Tetrazine,1,2,5,6-Tetrahydro-1,3,5-Triphenyl- is unique due to its specific nitrogen arrangement, which imparts distinct chemical reactivity and stability . Its ability to undergo inverse electron-demand Diels-Alder reactions sets it apart from other tetrazine isomers and makes it particularly valuable in bioorthogonal chemistry and materials science .
Properties
IUPAC Name |
2,4,6-triphenyl-1,3-dihydro-1,2,4,5-tetrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZMXLSCVOALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329713 |
Source
|
Record name | 2,4,6-triphenyl-1,2,3,4-tetrahydro-(1,2,4,5)tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22459-57-0 |
Source
|
Record name | 2,4,6-triphenyl-1,2,3,4-tetrahydro-(1,2,4,5)tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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